molecular formula C7H8BrNO3 B13312221 (2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid

(2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid

Cat. No.: B13312221
M. Wt: 234.05 g/mol
InChI Key: WUGJTUVXFXSIEZ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid” is a chiral amino acid derivative featuring a brominated furan ring at the β-position of the alanine backbone. Its molecular formula is C₇H₈BrNO₃, with a molecular weight of 234.05 g/mol .

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

(2S)-2-amino-3-(5-bromofuran-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO3/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H,10,11)/t5-/m0/s1

InChI Key

WUGJTUVXFXSIEZ-YFKPBYRVSA-N

Isomeric SMILES

C1=C(OC=C1C[C@@H](C(=O)O)N)Br

Canonical SMILES

C1=C(OC=C1CC(C(=O)O)N)Br

Origin of Product

United States

Preparation Methods

Key Parameters for Bromination

Method Yield (%) Conditions
Vilsmeier-Haack 60–75 POCl₃/DMF, 0–5°C, 12–24 hrs
Photochemical 50–65 Benzene, UV light, 6–8 hrs

Coupling Reactions for Amino Acid Backbone

The brominated furan intermediate is coupled to an amino acid precursor via peptide coupling or cross-coupling reactions:

Peptide Coupling

  • Reagents : N,N’-Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) facilitate amide bond formation between 5-bromofuran-3-carbaldehyde and a protected amino acid (e.g., L-serine methyl ester).
  • Conditions : Dry dichloromethane (DCM), 0°C to room temperature, 12–18 hrs.
  • Yield : 70–85% after purification.

Suzuki-Miyaura Cross-Coupling

For advanced functionalization, palladium-catalyzed cross-coupling introduces boronic acid derivatives to the furan ring:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., glyoxal bis-hydrazone).
  • Conditions : Aqueous Na₂CO₃, DMF/water (3:1), 100°C, microwave irradiation (6–10 min).
  • Yield : 80–91% for analogous 2-yl derivatives.

Stereoselective Synthesis

The (2S)-configuration is achieved via:

Enantiomeric Excess (ee) Data

Method ee (%) Purification Technique
Chiral Auxiliary 92–98 Recrystallization (EtOAc/hexane)
Enzymatic Resolution 85–90 HPLC (Chiralpak IA column)

Purification and Characterization

Final purification ensures high chemical and enantiomeric purity:

  • HPLC : C18 reverse-phase column, gradient elution (MeOH/H₂O with 0.1% TFA), retention time ~12.5 min.
  • Recrystallization : Ethanol/water (4:1) yields crystalline product.

Analytical Data

  • MS (ESI+) : m/z 235.05 [M+H]⁺.
  • ¹H NMR (400 MHz, D₂O): δ 7.42 (s, 1H, furan-H), 4.21 (t, J = 6.8 Hz, 1H, α-CH), 3.85 (d, J = 15.2 Hz, 2H, β-CH₂).

Challenges and Optimizations

  • Regioselectivity : Bromination at the 3-position requires careful control of steric and electronic factors.
  • Racemization : Mild coupling conditions (pH 7–8, low temperature) prevent epimerization during synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrogenated furan derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

(2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids and features a brominated furan ring attached to the amino acid backbone. The bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. The presence of the bromine atom can participate in specific reactions that other halogens may not, making this compound particularly useful in certain synthetic applications.

Overview

  • IUPAC Name : this compound
  • Molecular Formula : C7H8BrNO3
  • Molecular Weight : 234.05 g/mol

Preparation Methods

  • Bromination of Furan : The synthesis can begin with the bromination of furan to obtain 5-bromofuran, using bromine in the presence of a catalyst such as iron(III) bromide.
  • Amino Acid Coupling : The brominated furan is then coupled with a suitable amino acid precursor, potentially using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
  • Antioxidant Effects : It has been shown to reduce oxidative stress in cellular models, suggesting potential protective effects against oxidative damage.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Scientific Research Applications

  • This compound also commonly referred to as 5-bromo-L-tryptophan, is an amino acid derivative with potential applications in pharmacology and biochemistry, particularly in the context of enzyme interactions and receptor modulation.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
  • Receptor Modulation : It can act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Substituted 2,5-diketopiperazine analogs 5-Bromo-L-tryptophan is used in methods and compounds .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits growth of Gram-positive bacteria
AntioxidantReduces reactive oxygen species
NeuroprotectionProtects neuronal cells from oxidative stress

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent in clinical settings.
  • Neuroprotective Effects : In vitro experiments on neuronal cell lines demonstrated that treatment with the compound at concentrations of 25 µM resulted in a 30% reduction in cell death induced by oxidative stressors, suggesting its utility in neuroprotection.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. The brominated furan ring can interact with various enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Stereoisomers and Ring Variants

Compound Name (CAS) Molecular Formula MW (g/mol) Key Structural Feature Evidence ID
(2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid C₇H₈BrNO₃ 234.05 Bromofuran, S-configuration
(2R)-Enantiomer (1846568-61-3) C₇H₈BrNO₃ 234.05 Bromofuran, R-configuration
5-Bromotryptophan (6548-09-0) C₁₁H₁₀BrN₂O₂ 297.12 Bromoindole
(2R)-2-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid (1269836-19-2) C₉H₉BrFNO₂ 262.08 Fluorophenyl

Table 2: Functional Group Comparisons

Compound Name (CAS) Molecular Formula MW (g/mol) Key Functional Feature Evidence ID
(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid (64154-10-5) C₇H₅BrO₃ 217.02 α,β-Unsaturated acid
Mercaptopropanamido-indole derivative C₂₄H₂₄BrN₃O₃S - -SH group, dihydroindenyl

Biological Activity

(2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid, commonly referred to as 5-bromo-L-tryptophan, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in pharmacology and biochemistry, particularly in the context of enzyme interactions and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_12BrN_1O_2, with a molecular weight of 273.12 g/mol. The compound features a furan ring substituted with a bromine atom, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
  • Receptor Modulation : It can act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
  • Antioxidant Effects : It has been shown to reduce oxidative stress in cellular models, suggesting potential protective effects against oxidative damage.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive bacteria
AntioxidantReduces reactive oxygen species
NeuroprotectionProtects neuronal cells from oxidative stress

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent in clinical settings.
  • Neuroprotective Effects : In vitro experiments on neuronal cell lines demonstrated that treatment with the compound at concentrations of 25 µM resulted in a 30% reduction in cell death induced by oxidative stressors, suggesting its utility in neuroprotection.

Q & A

Q. What are the recommended synthetic routes for (2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid, and how do reaction conditions influence yield and stereochemical purity?

The synthesis typically involves multi-step organic reactions, including halogenation and palladium-catalyzed cross-coupling. For example, similar amino acid derivatives are synthesized via:

  • Halogen-metal exchange to introduce bromine at the furan ring.
  • Stereoselective alkylation to establish the (2S) configuration.
  • Acid hydrolysis to yield the final carboxylate group.

Key factors affecting yield and stereopurity include:

  • Catalyst selection (e.g., chiral ligands for enantiomeric control).
  • Temperature control during coupling steps to minimize racemization.
  • Purification methods (e.g., chiral HPLC) to isolate the desired stereoisomer .

Q. Which analytical techniques are most effective for characterizing structural integrity and enantiomeric purity?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for polar amino acid derivatives .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bromofuran substitution pattern and stereochemistry (e.g., coupling constants for chiral centers) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (C7_7H9_9BrNO3_3) and isotopic patterns for bromine .

Q. What are the key physicochemical properties critical for experimental design?

PropertyValue/RangeRelevance to Research Design
Solubility ~10 mg/mL in DMSOCompatibility with in vitro assays
pKa (carboxylic acid) ~2.2Ionization state at physiological pH
pKa (amino group) ~9.5Stability in buffer systems
LogP ~1.2 (predicted)Membrane permeability predictions

These properties guide solvent selection for biological assays and formulation stability studies .

Advanced Research Questions

Q. How does the bromofuran moiety influence bioactivity in neurotransmitter receptor assays?

The bromine atom’s electronegativity and steric effects modulate interactions with receptors like GABAA_A or NMDA. For example:

  • Radioligand binding assays show halogenated furan derivatives exhibit higher affinity than non-halogenated analogs due to enhanced hydrophobic interactions.
  • Electrophysiology studies reveal partial agonist behavior in glutamate receptors, linked to the furan ring’s rigidity .

Q. What strategies resolve contradictions in bioactivity data between halogenated amino acid derivatives?

CompoundSubstituent PositionBioactivity Trend (IC50_{50})
(2S)-2-Amino-3-(5-Cl-pyridin-2-yl)5-Cl on pyridine12 μM (GABAA_A)
(2S)-2-Amino-3-(5-Br-furan-3-yl)5-Br on furan28 μM (GABAA_A)
(2R)-2-Amino-3-(3-Br-furan-2-yl)3-Br on furanInactive

Discrepancies arise from:

  • Substituent position : 5-Br on furan vs. 3-Br alters steric hindrance.
  • Assay conditions : Buffer pH affects ionization of the amino group, altering receptor binding .

Q. What in vitro models best predict metabolic stability and drug-drug interactions?

  • Liver microsomal assays : Measure Phase I metabolism (e.g., CYP450-mediated oxidation). For brominated furans, t1/2_{1/2} ranges 30–60 min in human microsomes.
  • CYP inhibition assays : Screen for interactions using fluorogenic substrates (e.g., CYP3A4 inhibition potential <10% at 10 μM) .

Q. How do enantiomer-specific effects impact biological activity?

The (2S) configuration is critical for:

  • Receptor selectivity : (2S)-enantiomers show 10-fold higher affinity for NMDA receptors than (2R)-forms.
  • Metabolic pathways : (2S)-enantiomers are resistant to D-amino acid oxidase, enhancing in vivo stability .

Q. What computational methods are used to predict binding modes with enzymatic targets?

  • Molecular docking (AutoDock Vina) : Simulates interactions with enzyme active sites (e.g., binding energy ≤ -7.5 kcal/mol for bromofuran derivatives in kinase targets).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.